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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunological response to the HIV-1

Gag peptide 197-205 (AMQMLKETI) across different mouse strains. The Gag 197-205 peptide

is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope crucial in the

development and evaluation of HIV vaccine candidates.[1] Understanding its recognition and

the resulting immune cascade in various genetic backgrounds is fundamental for preclinical

vaccine assessment. This document synthesizes experimental data on T-cell responses,

details the underlying methodologies, and visualizes key biological and experimental pathways.

Data Summary: Strain-Dependent Response to Gag
(197-205)
The primary determinant of an effective CD8+ T-cell response to the Gag (197-205) peptide is

the Major Histocompatibility Complex (MHC) haplotype of the mouse strain. This peptide is

specifically presented by the H-2Kᵈ MHC class I molecule.[2][3] Consequently, only mouse

strains possessing the H-2ᵈ haplotype, such as BALB/c, can mount a CD8+ T-cell response to

this epitope. Strains with other haplotypes, like C57BL/6 (H-2ᵇ) and C3H (H-2ᵏ), do not

recognize this specific peptide but can generate CD4+ T-cell responses to other epitopes within

the larger Gag protein.[4][5]

The following table summarizes the typical immune responses observed in commonly used

mouse strains.
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Mouse Strain (MHC
Haplotype)

HIV Gag (197-205)
Specific CD8+ T-
Cell Response

Broader HIV Gag
CD4+ T-Cell
Response

Key Experimental
Findings &
References

BALB/c (H-2ᵈ)

Present and

Immunodominant. The

H-2Kᵈ molecule

effectively presents

this peptide, leading to

robust CTL activity

and high frequencies

of IFN-γ producing

CD8+ T-cells upon

vaccination.[2][6][7]

Present. Immunization

with the full Gag

protein elicits CD4+ T-

cell help, with

responses directed to

other peptide regions

within p24.[3][4]

Consistently used to

study the magnitude

and quality of the Gag

197-205 specific

response using

various vaccine

platforms including

Listeria, DNA, and

dendritic cell-targeting

antibodies.[6][8]

C57BL/6 (H-2ᵇ)

Absent. The H-2ᵇ

MHC class I molecule

does not bind or

present the Gag 197-

205 peptide.[5][9]

Present. These mice

generate strong CD4+

T-cell responses to

multiple other

epitopes within the

Gag p17 and p24

proteins when

immunized with whole

Gag antigen.[4]

Often used as a

negative control for

the Gag 197-205

specific CD8+

response or to study

Gag-specific CD4+ T-

cell immunity

independently.

C3H (H-2ᵏ)

Absent. The H-2ᵏ

MHC class I molecule

does not present the

Gag 197-205 peptide.

Present. Similar to

C57BL/6, these mice

develop CD4+ T-cell

responses to the

broader Gag protein.

[4]

Used less frequently

than BALB/c or

C57BL/6 but

demonstrates the

haplotype restriction

of the CD8+

response.

BALB/c x C57BL/6 F1

(H-2ᵈ/ᵇ)

Present. These hybrid

mice inherit the H-2ᵈ

haplotype from the

BALB/c parent,

enabling a robust

CD8+ T-cell response

Present and Broad.

The combination of H-

2ᵈ and H-2ᵇ

haplotypes allows for

the recognition of a

wider array of Gag

An ideal model for

simultaneously

studying H-2Kᵈ-

restricted CD8+ T-cell

immunity alongside
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to the Gag 197-205

peptide.[9][10]

epitopes, resulting in a

broad CD4+ T-cell

response.[10]

broad, multi-epitope

CD4+ T-cell help.

Experimental Protocols
The characterization of the T-cell response to the HIV Gag (197-205) peptide relies on a set of

standardized immunological assays. Below are the detailed methodologies for key experiments

cited in the literature.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
Secretion
This assay quantifies the frequency of antigen-specific, cytokine-secreting T-cells.

Plate Coating: 96-well PVDF membrane plates are coated with a purified anti-mouse IFN-γ

monoclonal capture antibody (e.g., clone R4-6A2) overnight at 4°C.[10]

Cell Plating: The next day, plates are washed and blocked. Splenocytes or purified CD8+ T-

cells are then plated at a concentration of 2-5 x 10⁵ cells per well.[8]

Stimulation: Cells are stimulated with the HIV Gag 197-205 peptide (AMQMLKETI) at a final

concentration of 1-4 µg/mL. A non-Gag peptide or medium alone serves as a negative

control.[8][11] For CD8+ T-cell assays, antigen-presenting cells (APCs) like CD11c+ dendritic

cells may be added.[10]

Incubation: Plates are incubated for 20-24 hours at 37°C in a 5% CO₂ incubator.[8]

Detection: After incubation, cells are lysed and washed away. A biotinylated anti-mouse IFN-

γ detection antibody (e.g., clone XMG1.2) is added, followed by a streptavidin-alkaline

phosphatase (ALP) conjugate.

Development: A substrate for ALP is added to form insoluble spots, each representing a

single IFN-γ-secreting cell. Spots are counted using an automated ELISPOT reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry
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ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells

(e.g., CD8+ or CD4+) and can measure multiple cytokines.

Cell Stimulation: 1-2 x 10⁶ splenocytes or lymphocytes are stimulated for 6-16 hours with the

Gag 197-205 peptide (or peptide pools for broader responses).[11]

Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is

added for the final 5-6 hours of incubation to cause cytokines to accumulate within the cell.

[11]

Surface Staining: Cells are washed and stained with fluorescently-conjugated antibodies

against surface markers, such as anti-CD3, anti-CD8 (e.g., Allophycocyanin-conjugated),

and anti-CD4.

Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized using

commercial kits (e.g., Cytofix/Cytoperm).[3]

Intracellular Staining: Permeabilized cells are stained with fluorescently-conjugated

antibodies against intracellular cytokines, such as anti-IFN-γ (e.g., PE-conjugated) and anti-

TNF-α.[11]

Data Acquisition: Samples are analyzed on a flow cytometer. Data is gated on lymphocyte

populations (e.g., CD3+CD8+ T-cells) to determine the percentage of cells producing a

specific cytokine.

In Vivo Cytotoxicity (CTL) Assay
This assay measures the actual cytotoxic function of antigen-specific CD8+ T-cells in a living

animal.

Target Cell Preparation: Splenocytes from a naive, syngeneic donor mouse (e.g., BALB/c)

are split into two populations.[6]

Target Population: Labeled with a high concentration of a fluorescent dye (e.g., 3 µM

CFSE) and pulsed with the Gag 197-205 peptide (5 µg/mL).[6]
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Control Population: Labeled with a low concentration of the dye (e.g., 0.3 µM CFSE) and

either left unpulsed or pulsed with an irrelevant control peptide.[6]

Cell Injection: Equal numbers of the target and control populations (e.g., 1 x 10⁷ cells each)

are mixed and injected intravenously into previously immunized and naive control mice.[6]

Analysis: After 18-24 hours, splenocytes from the recipient mice are harvested and analyzed

by flow cytometry. The ratio of CFSE-high to CFSE-low cells is determined.

Calculation: The percentage of specific lysis is calculated by comparing the ratio in

immunized mice to the ratio in naive mice, using the formula: [1 - (Ratio immunized / Ratio

naive)] x 100.

Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental and biological processes involved in

studying the Gag peptide response.
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Phase 1: Immunization

Phase 2: Immune Response Generation

Phase 3: Ex Vivo Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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